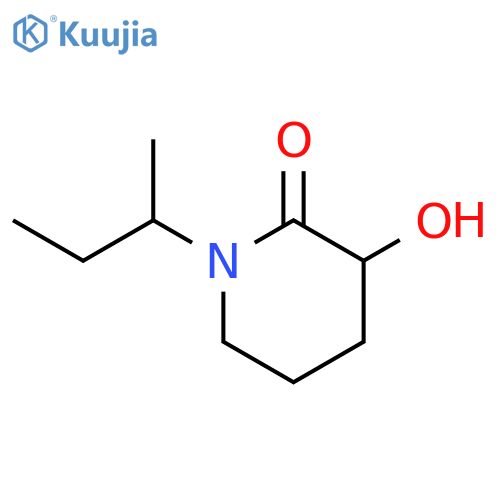Cas no 1896104-80-5 (2-Piperidinone, 3-hydroxy-1-(1-methylpropyl)-)

2-Piperidinone, 3-hydroxy-1-(1-methylpropyl)- 化学的及び物理的性質
名前と識別子
-
- 2-Piperidinone, 3-hydroxy-1-(1-methylpropyl)-
-
- インチ: 1S/C9H17NO2/c1-3-7(2)10-6-4-5-8(11)9(10)12/h7-8,11H,3-6H2,1-2H3
- InChIKey: WKTAOMOKSGDYLE-UHFFFAOYSA-N
- ほほえんだ: N1(C(C)CC)CCCC(O)C1=O
2-Piperidinone, 3-hydroxy-1-(1-methylpropyl)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-695337-5.0g |
1-(butan-2-yl)-3-hydroxypiperidin-2-one |
1896104-80-5 | 5.0g |
$3645.0 | 2023-03-10 | ||
| Enamine | EN300-695337-0.25g |
1-(butan-2-yl)-3-hydroxypiperidin-2-one |
1896104-80-5 | 0.25g |
$1156.0 | 2023-03-10 | ||
| Enamine | EN300-695337-0.5g |
1-(butan-2-yl)-3-hydroxypiperidin-2-one |
1896104-80-5 | 0.5g |
$1207.0 | 2023-03-10 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01069409-1g |
1-(Butan-2-yl)-3-hydroxypiperidin-2-one |
1896104-80-5 | 95% | 1g |
¥6167.0 | 2023-03-19 | |
| Enamine | EN300-695337-0.1g |
1-(butan-2-yl)-3-hydroxypiperidin-2-one |
1896104-80-5 | 0.1g |
$1106.0 | 2023-03-10 | ||
| Enamine | EN300-695337-2.5g |
1-(butan-2-yl)-3-hydroxypiperidin-2-one |
1896104-80-5 | 2.5g |
$2464.0 | 2023-03-10 | ||
| Enamine | EN300-695337-1.0g |
1-(butan-2-yl)-3-hydroxypiperidin-2-one |
1896104-80-5 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-695337-10.0g |
1-(butan-2-yl)-3-hydroxypiperidin-2-one |
1896104-80-5 | 10.0g |
$5405.0 | 2023-03-10 | ||
| Enamine | EN300-695337-0.05g |
1-(butan-2-yl)-3-hydroxypiperidin-2-one |
1896104-80-5 | 0.05g |
$1056.0 | 2023-03-10 |
2-Piperidinone, 3-hydroxy-1-(1-methylpropyl)- 関連文献
-
1. A comparative study on the possible zinc binding sites of the human ZnT3 zinc transporter protein†Dávid Árus,Ágnes Dancs,Nóra Veronika Nagy,Tamás Gajda Dalton Trans., 2013,42, 12031-12040
-
Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
-
Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
-
Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
-
Weiping Li,Long Li,Shenguang Ge,Xianrang Song,Lei Ge,Mei Yan,Jinghua Yu Chem. Commun., 2013,49, 7687-7689
-
Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387
-
Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
-
Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
-
Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
-
Jiguo Tu,Zuochao Zhao,Liwen Hu,Shuqiang Jiao,Jungang Hou,Hongmin Zhu Phys. Chem. Chem. Phys., 2013,15, 10472-10476
2-Piperidinone, 3-hydroxy-1-(1-methylpropyl)-に関する追加情報
Comprehensive Overview of 2-Piperidinone, 3-hydroxy-1-(1-methylpropyl)- (CAS No. 1896104-80-5)
2-Piperidinone, 3-hydroxy-1-(1-methylpropyl)- (CAS No. 1896104-80-5) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound belongs to the piperidinone derivatives family, which are known for their versatile applications in drug discovery and material science. The unique structural features of this molecule, including the hydroxy group and the 1-methylpropyl substituent, make it a valuable intermediate in synthetic chemistry.
The compound's CAS number 1896104-80-5 is a critical identifier for researchers and manufacturers, ensuring precise communication in scientific literature and commercial transactions. 2-Piperidinone derivatives like this one are often explored for their potential bioactivity, particularly in the development of central nervous system (CNS) therapeutics. Recent studies have highlighted the role of such compounds in modulating neurotransmitter systems, making them a hot topic in neuroscience research.
In the context of green chemistry and sustainable synthesis, 3-hydroxy-1-(1-methylpropyl)-2-piperidinone is also being investigated for its potential as a biodegradable intermediate. With increasing regulatory pressure on industrial chemicals, researchers are focusing on eco-friendly alternatives, and this compound's properties align well with these goals. Its low toxicity profile and compatibility with enzymatic catalysis further enhance its appeal.
The pharmaceutical industry has shown growing interest in piperidinone-based compounds due to their structural similarity to many bioactive molecules. For instance, 2-Piperidinone, 3-hydroxy-1-(1-methylpropyl)- has been studied as a precursor in the synthesis of analgesics and anti-inflammatory agents. Its ability to interact with specific protein targets makes it a promising candidate for drug development pipelines.
From a commercial perspective, the demand for high-purity 2-Piperidinone derivatives is on the rise, driven by advancements in precision medicine and personalized therapeutics. Suppliers and manufacturers are increasingly focusing on scalable synthesis methods to meet the needs of research institutions and pharmaceutical companies. The compound's CAS No. 1896104-80-5 is frequently searched in procurement databases, reflecting its industrial relevance.
In analytical chemistry, 3-hydroxy-1-(1-methylpropyl)-2-piperidinone is often characterized using techniques such as NMR spectroscopy, mass spectrometry, and HPLC. These methods ensure the compound's purity and structural integrity, which are crucial for research and application purposes. The availability of detailed spectral data for this compound facilitates its identification and quality control in laboratory settings.
Another emerging application of 2-Piperidinone, 3-hydroxy-1-(1-methylpropyl)- is in the field of material science. Researchers are exploring its potential as a building block for functional polymers and smart materials. Its ability to form hydrogen bonds and participate in supramolecular assemblies makes it an attractive candidate for designing advanced materials with tailored properties.
The compound's stability under various conditions is another area of interest. Studies have shown that 1896104-80-5 remains stable at room temperature and can withstand moderate thermal stress, making it suitable for long-term storage and transportation. This characteristic is particularly valuable for global supply chains in the chemical and pharmaceutical industries.
Looking ahead, the scientific community anticipates further discoveries related to 2-Piperidinone, 3-hydroxy-1-(1-methylpropyl)-. With ongoing research into its mechanistic pathways and biological interactions, this compound is poised to play a significant role in future therapeutic innovations. Its versatility and unique chemical properties ensure that it will remain a subject of interest for years to come.
For researchers and industry professionals seeking detailed information about CAS No. 1896104-80-5, it is essential to consult reliable sources and suppliers. The compound's safety data sheets (SDS) and technical specifications should be thoroughly reviewed to ensure proper handling and application. As with any chemical substance, adherence to best laboratory practices is paramount.
In summary, 2-Piperidinone, 3-hydroxy-1-(1-methylpropyl)- represents a fascinating example of how specialty chemicals can drive innovation across multiple disciplines. From pharmaceutical research to material science, its applications are diverse and continually expanding. As the scientific community delves deeper into its potential, this compound is likely to emerge as a key player in next-generation technologies.
1896104-80-5 (2-Piperidinone, 3-hydroxy-1-(1-methylpropyl)-) 関連製品
- 2171758-43-1(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-4-methylhexanoic acid)
- 1338247-53-2(3-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo3,4-cpyridine)
- 1823930-16-0((5,5-Difluoropiperidin-2-yl)methanol hydrochloride)
- 874903-67-0(Benzenethiol, 2-iodo-5-methoxy-, potassium salt)
- 1899017-61-8(3-(3-hydroxyprop-1-en-1-yl)-1lambda6-thiolane-1,1-dione)
- 2248286-16-8(Ethyl 4-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate)
- 1218664-42-6(methyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate)
- 1007344-24-2(methyl 1-4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl-1H-pyrazole-3-carboxylate)
- 1344543-07-2((2S)-4-(4-chloro-3-methylphenyl)butan-2-amine)
- 480-66-0(Phloracetophenone)



